molecular formula C19H15BrN2O5 B5068106 ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Cat. No.: B5068106
M. Wt: 431.2 g/mol
InChI Key: DNCRXQDALGNCGR-GDNBJRDFSA-N
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Description

Ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a brominated phenyl group, a pyrazolidinone ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps. One common approach is to start with the bromination of a hydroxyphenyl compound, followed by the formation of a pyrazolidinone ring through cyclization reactions. The final step involves esterification to introduce the ethyl benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The brominated phenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives.

Scientific Research Applications

Ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl group and pyrazolidinone ring play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobenzoate: Similar in structure but lacks the pyrazolidinone ring.

    4-(5-bromo-2-chlorobenzyl) phenyl ethyl ether: Contains a brominated phenyl group but differs in the overall structure.

    Ethyl 6-bromo-5-(4-chlorobenzyl)oxy-2-phenyl-1-benzofuran-3-carboxylate: Shares the brominated phenyl group but has a different core structure.

Uniqueness

Ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to its combination of a brominated phenyl group, a pyrazolidinone ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.

Properties

IUPAC Name

ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-2-27-19(26)11-3-6-14(7-4-11)22-18(25)15(17(24)21-22)10-12-9-13(20)5-8-16(12)23/h3-10,23H,2H2,1H3,(H,21,24)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCRXQDALGNCGR-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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